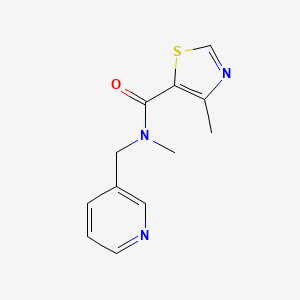
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a compound that has gained significant attention in the scientific community. This compound is known for its potential applications in the field of medicinal chemistry due to its unique properties.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the production of pro-inflammatory cytokines that are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide in lab experiments is its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells and treating inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide. One potential direction is the development of new synthesis methods that can improve the yield and solubility of the compound. Another direction is the study of the compound's potential as a therapeutic agent for other diseases, such as bacterial and fungal infections. Additionally, further studies can be conducted to better understand the mechanism of action of the compound and its effects on different cell types.
In conclusion, N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a compound that has potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells and treating inflammatory diseases. Although there are limitations to using this compound in lab experiments, there are several future directions for its study that can lead to new discoveries and potential therapeutic agents.
Synthesis Methods
The synthesis method of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves the reaction of 3-aminopyridine with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-amino-4,5-dimethylthiazole-1-carboxylic acid to obtain N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide. This synthesis method has been optimized to obtain a high yield of the compound.
Scientific Research Applications
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has potential applications in the field of medicinal chemistry. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-11(17-8-14-9)12(16)15(2)7-10-4-3-5-13-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEVOQSZTPUPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

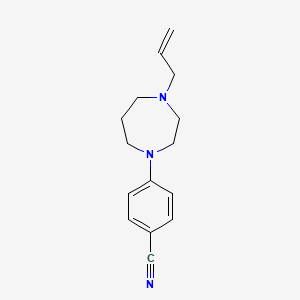
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
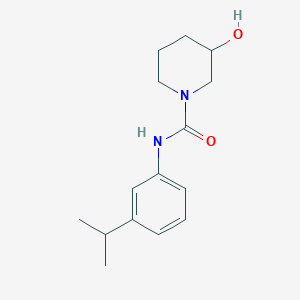
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
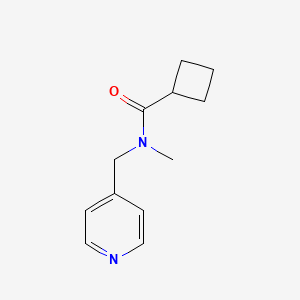
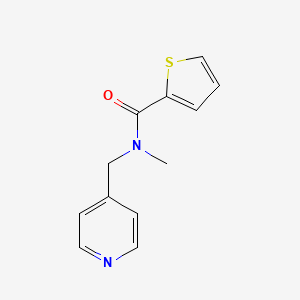
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)

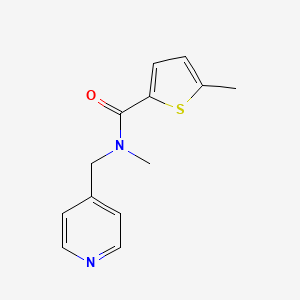

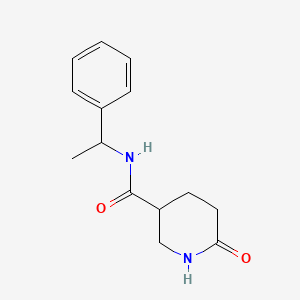
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)